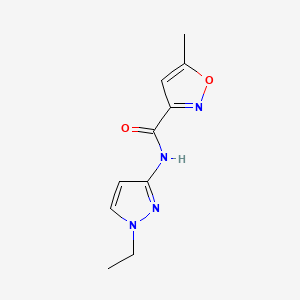![molecular formula C16H18F3N3 B10915848 5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10915848.png)
5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and is substituted with an isopropylphenyl group and a trifluoromethyl group. These substitutions contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the isopropylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents under radical or nucleophilic conditions
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving its structural features, such as the pyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group .
Comparison with Similar Compounds
Similar compounds to 5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE include:
Trifluoromethylpyridine derivatives: Known for their unique chemical properties due to the presence of the trifluoromethyl group.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H18F3N3 |
|---|---|
Molecular Weight |
309.33 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H18F3N3/c1-10(2)11-3-5-12(6-4-11)13-9-14(16(17,18)19)22-15(21-13)7-8-20-22/h3-8,10,13-14,21H,9H2,1-2H3 |
InChI Key |
LXZABDZIFWMVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis[4-(difluoromethoxy)phenyl]-1-(2-methylbenzyl)-1H-pyrazole](/img/structure/B10915768.png)
![1-butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915771.png)
![N-cyclopropyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10915775.png)
![1-ethyl-4-nitro-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10915779.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(4-chlorophenyl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10915782.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10915784.png)
![(2E)-13-acetyl-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10915792.png)
![5-phenyl-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10915793.png)

![2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B10915804.png)
![4-hydroxy-5-{(2E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10915816.png)

![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-{1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10915839.png)

